molecular formula C28H44O4 B13422716 Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate

Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate

Cat. No.: B13422716
M. Wt: 444.6 g/mol
InChI Key: TYJYTLSSLZGQBS-JBZGATTQSA-N
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Description

Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of cholesterol, which is a crucial molecule in the body, involved in the formation of cell membranes and the synthesis of hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate typically involves several steps starting from cholesterol or its derivatives. The process may include:

    Acetylation: Introduction of an acetyl group to the hydroxyl group at the 3-beta position.

    Esterification: Formation of the ester bond at the 24-carboxylate position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and interactions.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.

    Receptor binding: Interacting with cellular receptors to trigger specific responses.

    Signal transduction pathways: Affecting the pathways that transmit signals within cells.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is derived.

    Steroid hormones: Such as testosterone and estrogen, which have similar structural features.

Uniqueness

This compound is unique due to its specific functional groups and structural modifications, which confer distinct chemical and biological properties compared to other steroids.

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

methyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

InChI

InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1

InChI Key

TYJYTLSSLZGQBS-JBZGATTQSA-N

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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